molecular formula C18H16Cl2F3N3O B10967090 4-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide

4-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B10967090
M. Wt: 418.2 g/mol
InChI Key: JSIXTYYROUAERE-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a complex organic compound that features both chlorinated and trifluoromethylated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the chlorinated and trifluoromethylated aromatic precursors. These precursors are then subjected to a series of reactions, including nucleophilic substitution and amide bond formation, to yield the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted aromatic compounds.

Scientific Research Applications

4-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorinated and trifluoromethylated aromatic compounds, such as:

  • 4-chloro-2-(trifluoromethyl)aniline
  • 3-chloro-4-(trifluoromethyl)phenyl isocyanate
  • 2-chloro-5-(trifluoromethyl)benzoic acid

Uniqueness

The uniqueness of 4-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide lies in its specific combination of functional groups and its potential applications. The presence of both chlorinated and trifluoromethylated aromatic rings imparts unique chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16Cl2F3N3O

Molecular Weight

418.2 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C18H16Cl2F3N3O/c19-13-2-1-3-14(11-13)25-6-8-26(9-7-25)17(27)24-16-10-12(18(21,22)23)4-5-15(16)20/h1-5,10-11H,6-9H2,(H,24,27)

InChI Key

JSIXTYYROUAERE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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